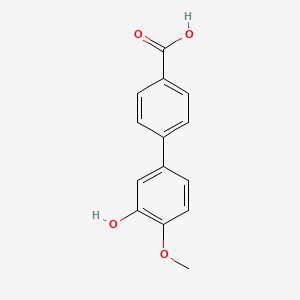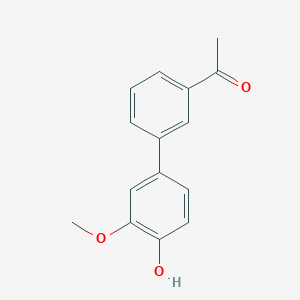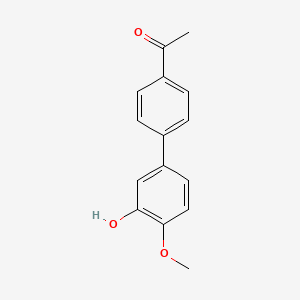
5-(4-Carboxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxyphenyl)-2-methoxyphenol, 95% (5-CP2M) is an aromatic compound belonging to the phenolic family. It is a colorless, crystalline solid with a melting point of 145 °C and a boiling point of approximately 320 °C. It is soluble in water and slightly soluble in ethanol. 5-CP2M is widely used in scientific research, particularly in the field of biochemistry, due to its unique properties and potential applications.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-methoxyphenol, 95% has a wide range of scientific applications, particularly in the field of biochemistry. It is used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and small molecules. It is also used as a catalyst in the synthesis of polymers, such as polyethylene and polypropylene. Additionally, 5-(4-Carboxyphenyl)-2-methoxyphenol, 95% has been used in the study of the mechanism of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor in the reaction, donating a proton to the substrate molecule. This proton donation is thought to facilitate the reaction, allowing for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxyphenyl)-2-methoxyphenol, 95% are not well understood. However, it has been reported to have antioxidant properties, which could be beneficial in the prevention of certain diseases. Additionally, it has been reported to have anti-inflammatory and anti-microbial properties, which could be beneficial in the treatment of certain conditions.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Carboxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, which can limit its use in certain reactions. Additionally, it can be toxic in high concentrations, so it must be handled with care.
Future Directions
There are a number of potential future directions for the use of 5-(4-Carboxyphenyl)-2-methoxyphenol, 95% in scientific research. These include further studying its biochemical and physiological effects, exploring its potential applications in drug development, and investigating its possible uses in the synthesis of new compounds. Additionally, further research could be done to explore the mechanism of action of the compound, as well as its potential toxicity. Finally, further research could be conducted to optimize the synthesis of the compound, as well as to develop new methods for its purification.
Synthesis Methods
5-(4-Carboxyphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 4-carboxyphenol and 2-methoxyphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of approximately 120 °C for a period of 2-4 hours. This yields a crude product which is then purified by recrystallization. The purity of the product can be determined by HPLC and other analytical techniques.
properties
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOVYILXMCTABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685555 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-2-methoxyphenol | |
CAS RN |
1261989-32-5 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














